

Physicochemical properties of ethyl nicotinate for drug formulation

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Compound of Interest

Compound Name: Ethyl nicotinate

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An In-depth Technical Guide to the Physicochemical Properties of **Ethyl Nicotinate** for Drug Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl nicotinate, the ethyl ester of nicotinic acid (a form of vitamin B3), is a versatile compound utilized in the pharmaceutical and cosmetic industries.^{[1][2]} Its primary role in drug formulation stems from its activity as a rubefacient and local vasodilator, which stimulates blood circulation in the skin.^{[1][3]} This property makes it a valuable active ingredient or excipient in topical formulations such as creams, ointments, and gels designed for treating muscular and joint pain, as well as in skincare products aimed at improving skin health and appearance.^{[1][2][3]} A thorough understanding of its physicochemical properties is paramount for developing stable, effective, and safe drug products. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and logical workflows relevant to formulation development.

Physicochemical Properties of Ethyl Nicotinate

A summary of the key physicochemical parameters of **ethyl nicotinate** is presented below. These values are critical for predicting its behavior in various formulation systems.

Property	Value	References
Molecular Formula	C ₈ H ₉ NO ₂	[1][4]
Molecular Weight	151.16 g/mol	[4]
Appearance	Colorless to light yellow clear liquid	[5][6]
Melting Point	8-11 °C	[1][5][7]
Boiling Point	223-225 °C (at 760 mm Hg)	[1][5][7]
Density	1.107 g/mL (at 25 °C)	[1][7]
Refractive Index	1.502 - 1.504 (at 20 °C)	[1][5][7]
pKa (Strongest Basic)	3.24 - 3.35	[1][7][8][9]
LogP (Octanol-Water)	1.12 - 1.32	[1][7][8][9]
Water Solubility	50 g/L (miscible)	[1][7]
Solubility (Organic)	Soluble in ethanol, dichloromethane, ethyl acetate	[10]
Flash Point	93 °C (closed cup)	[1][5]

Experimental Protocols

Detailed methodologies for determining the critical physicochemical properties of **ethyl nicotinate** are outlined below. These protocols are standard in pharmaceutical preformulation studies.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[11][12]

Methodology:

- Preparation of Saturated Solution: An excess amount of **ethyl nicotinate** is added to a known volume of a specified solvent (e.g., purified water, or a pH-adjusted buffer to mimic physiological conditions) in a sealed, airtight glass vial. The presence of undissolved liquid **ethyl nicotinate** should be visible.[\[11\]](#)
- Equilibration: The vials are agitated in a constant-temperature shaker bath (e.g., at 25°C and/or 37°C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[\[13\]](#)[\[14\]](#)
- Phase Separation: After equilibration, the suspension is allowed to stand undisturbed to permit the separation of the undissolved **ethyl nicotinate**. The sample is then filtered through a non-adsorptive membrane filter (e.g., 0.45 µm PTFE) or centrifuged to separate the saturated aqueous phase from the excess solute.[\[14\]](#)
- Quantification: The concentration of **ethyl nicotinate** in the clear, saturated supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[15\]](#)
- Replication: The experiment is performed in triplicate to ensure the reliability and reproducibility of the results.[\[13\]](#)

Determination of Partition Coefficient (LogP) by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and skin penetration.[\[16\]](#)

Methodology:

- Solvent Preparation: n-Octanol is pre-saturated with water, and water (or a pH 7.4 phosphate buffer) is pre-saturated with n-octanol to form the two immiscible phases.[\[17\]](#)
- Partitioning: A known, small amount of **ethyl nicotinate** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a sealed container.

- Equilibration: The mixture is agitated gently (to prevent emulsion formation) for a set period (e.g., 1 hour) at a constant temperature, followed by a settling period (e.g., 1 hour) to allow for complete phase separation.[\[18\]](#)
- Sampling: Aliquots are carefully removed from both the n-octanol and aqueous layers for analysis.[\[18\]](#)
- Quantification: The concentration of **ethyl nicotinate** in each phase is measured using a suitable analytical technique like HPLC or UV-Vis spectroscopy.[\[17\]](#)
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[\[16\]](#)

Determination of pKa by Potentiometric Titration

The pKa value is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, absorption, and interaction with other formulation components.[\[19\]](#)

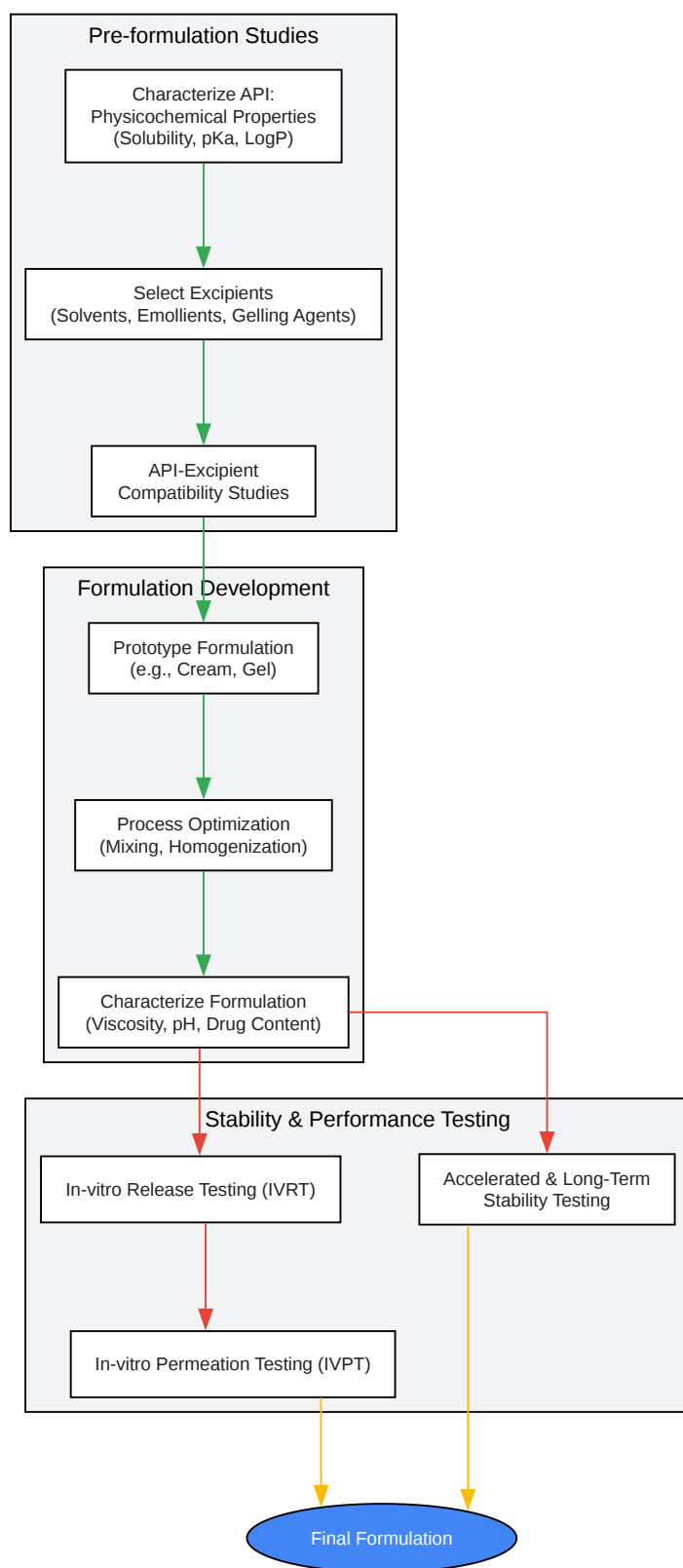
Methodology:

- Sample Preparation: A precise amount of **ethyl nicotinate** is dissolved in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds) to a known concentration (e.g., 1 mM).[\[20\]](#)[\[21\]](#) The ionic strength of the solution is kept constant using an inert salt like 0.15 M potassium chloride (KCl).[\[20\]](#)[\[21\]](#)
- Titration Setup: The solution is placed in a thermostatted vessel equipped with a magnetic stirrer and a calibrated pH electrode.[\[20\]](#)[\[21\]](#) The solution is purged with nitrogen to remove dissolved carbon dioxide.[\[20\]](#)
- Titration: For a basic compound like **ethyl nicotinate**, the solution is first acidified with a standardized solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 2).[\[20\]](#)[\[21\]](#) It is then titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.[\[20\]](#)[\[21\]](#)

- Data Collection: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.[\[21\]](#)
- Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized.[\[20\]](#)[\[21\]](#) The experiment should be repeated multiple times to ensure accuracy.[\[20\]](#)

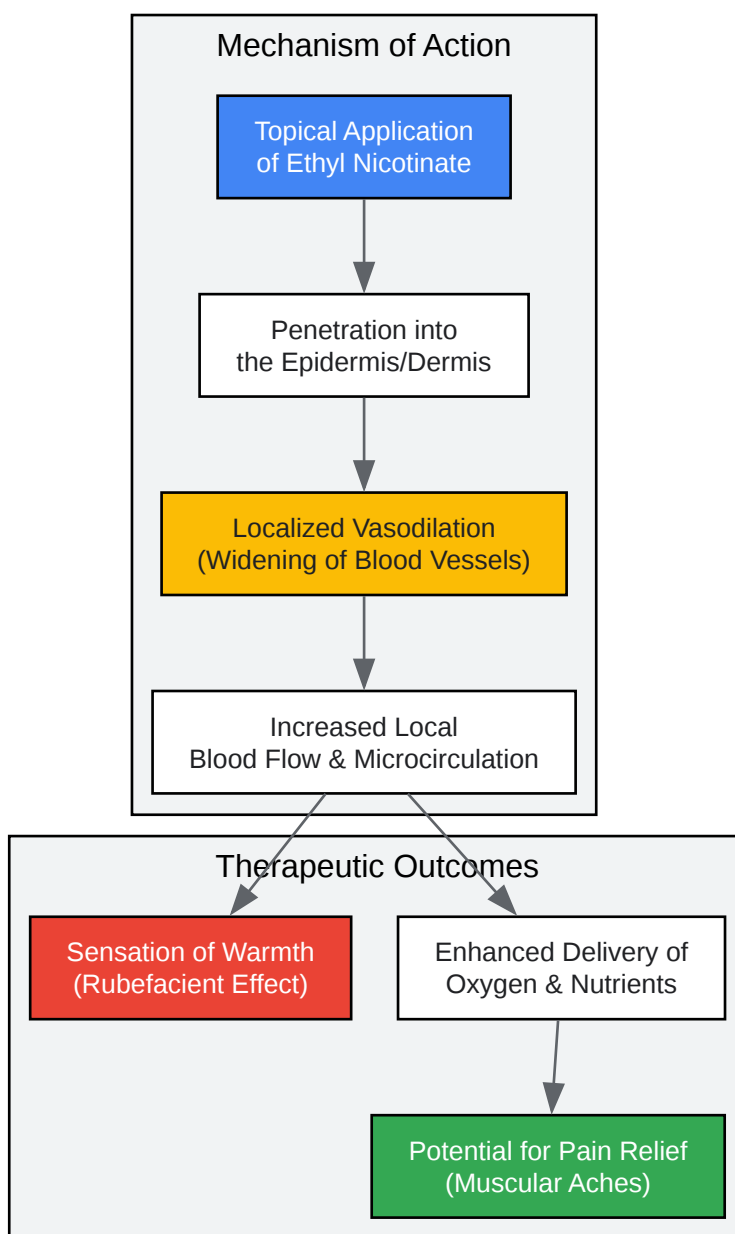
Visualization of Workflows and Relationships

The following diagrams illustrate key logical processes related to the formulation and mechanism of **ethyl nicotinate**.



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Caption: Topical Drug Formulation Workflow for an API like **Ethyl Nicotinate**.



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Caption: Logical Relationship of **Ethyl Nicotinate**'s Action and Effects.

Stability and Formulation Considerations

The stability of **ethyl nicotinate** within a formulation is critical to ensure product quality and shelf-life.

- **Hydrolysis:** As an ester, **ethyl nicotinate** is susceptible to hydrolysis, breaking down into nicotinic acid and ethanol. This degradation is pH-dependent and can be accelerated at high or low pH values. Formulation pH should be carefully controlled and buffered in a range that minimizes hydrolysis.
- **Storage:** **Ethyl nicotinate** should be stored below +30°C to maintain its stability.[1][7]
- **Analytical Methods:** Stability-indicating analytical methods, typically HPLC, must be developed and validated to separate and quantify **ethyl nicotinate** from its potential degradation products, such as nicotinic acid.[22][23] This is essential for conducting formal stability studies under various environmental conditions (e.g., temperature, humidity, light) to establish the product's shelf life.[22]
- **Excipient Compatibility:** The good solubility of **ethyl nicotinate** in organic solvents like ethanol and various esters makes it suitable for incorporation into the oil phase of emulsions or as a co-solvent in gel or solution formulations.[10] However, compatibility studies are necessary to ensure there are no interactions with other excipients that could compromise stability or performance.

Conclusion

Ethyl nicotinate's distinct physicochemical properties, particularly its lipophilicity and vasodilatory action, make it a valuable component in topical drug delivery. A comprehensive understanding of its solubility, pKa, LogP, and stability profile is fundamental for the rational design of effective and stable pharmaceutical formulations. The experimental protocols and development workflows detailed in this guide provide a framework for researchers and formulators to harness the therapeutic potential of **ethyl nicotinate** while ensuring product quality and safety.

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